4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
“4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is a chemical compound with the CAS RN®: 821791-59-7 . It is used for testing and research purposes . It is not suitable for use as a medicine, food, or household item .
Synthesis Analysis
The synthesis of similar compounds involves transformation into the corresponding 4-tosyloxy and 4-chloro derivatives, followed by Suzuki–Miyaura arylations . This process results in a series of N-substituted methyl 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxylates .Molecular Structure Analysis
The molecular formula of “4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is C7H7NO3 .Scientific Research Applications
Medicinal Chemistry
- Summary of the application : 1,4-DHP is a notable organic scaffold with diverse pharmaceutical applications . It has various intrinsic therapeutic applications, including acting as a calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .
- Methods of application : The construction of 1,4-DHP involves structural and functional modifications using multi-component one-pot and green synthetic methodologies .
- Results or outcomes : The structure–activity relationship (SAR) investigations of 1,4-DHP have been summarized, providing valuable information for researchers in the fields of medicinal chemistry and drug development .
Insecticidal Properties
- Summary of the application : Apart from its medicinal applications, 1,4-DHP also exhibits insecticidal properties .
- Results or outcomes : The insecticidal properties of 1,4-DHP have been collated and discussed, but specific results or quantitative data are not provided in the source .
Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
1,5-Naphthyridines
- Summary of the application : 1,5-Naphthyridines, which are structurally similar to 1,4-DHP, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
- Methods of application : The synthesis of 1,5-naphthyridines involves various strategies, followed by reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
- Results or outcomes : The properties and applications of these heterocycles have been studied extensively .
1,3-Diazole Derivatives
- Summary of the application : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results or outcomes : The specific results or outcomes are not provided in the source .
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid
- Summary of the application : This compound is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
- Results or outcomes : The specific results or outcomes are not provided in the source .
Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
1,5-Naphthyridines
- Summary of the application : 1,5-Naphthyridines, which are structurally similar to 1,4-DHP, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
- Methods of application : The synthesis of 1,5-naphthyridines involves various strategies, followed by reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
- Results or outcomes : The properties and applications of these heterocycles have been studied extensively .
4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Summary of the application : This compound is used in engineering controls to remove a hazard or place a barrier between the worker and the hazard .
- Results or outcomes : The specific results or outcomes are not provided in the source .
1,4-Dihydropyridine
- Summary of the application : 1,4-Dihydropyridine (1,4-DHP) is one of the foremost notable organic scaffolds with diverse pharmaceutical applications . This study will highlight recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
- Methods of application : The construction of 1,4-DHP involves structural and functional modifications using multi-component one-pot and green synthetic methodologies .
- Results or outcomes : The various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities, have been summarized with a focus on their structure–activity relationship (SAR) investigations .
Safety And Hazards
properties
IUPAC Name |
4-chloro-1-methyl-6-oxopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-9-3-4(7(11)12)5(8)2-6(9)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQXWTFEDBWPHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470246 | |
Record name | 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
CAS RN |
821791-59-7 | |
Record name | 4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=821791-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.